(5-Bromo-1,3-thiazol-2-YL)methanamine
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Overview
Description
(5-Bromo-1,3-thiazol-2-YL)methanamine is a chemical compound with the molecular formula C4H5BrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that (5-Bromo-1,3-thiazol-2-YL)methanamine may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a manner that modulates their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Based on the known effects of thiazole derivatives, it’s plausible that this compound could have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-2-YL)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-aminothiazole with bromine to form 5-bromo-2-aminothiazole, which is then subjected to reductive amination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-thiazol-2-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .
Scientific Research Applications
(5-Bromo-1,3-thiazol-2-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-1,3-thiazol-5-YL)methanamine: Similar structure but different position of the bromine atom.
(5-Methyl-1,3-thiazol-2-YL)methanamine: Methyl group instead of bromine.
(5-Chloro-1,3-thiazol-2-YL)methanamine: Chlorine atom instead of bromine
Uniqueness
(5-Bromo-1,3-thiazol-2-YL)methanamine is unique due to the presence of the bromine atom at the 5-position of the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFLPBSMPKKCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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